molecular formula C10H14O8 B7972454 (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester CAS No. 1523530-45-1

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester

Cat. No.: B7972454
CAS No.: 1523530-45-1
M. Wt: 262.21 g/mol
InChI Key: FKFVPINWMGATEI-WDSKDSINSA-N
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Description

(2R,3R)-Rel-1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester is a chiral derivative of 1,2,3,4-butanetetracarboxylic acid (BTCA), where two of the four carboxylic acid groups are esterified with methyl groups at the 2 and 3 positions. Its molecular formula is C₁₀H₁₄O₈, with a molecular weight of 262.21 g/mol (calculated from and structural analogs). The compound exhibits stereochemistry due to the (2R,3R) configuration, influencing its reactivity and interactions in applications such as polymer crosslinking, chiral resolution, or organic synthesis intermediates .

Studies on BTCA’s reactivity with cellulose via esterification () suggest that the dimethyl ester variant may retain similar crosslinking capabilities but with modified reaction kinetics due to reduced acidity of the ester groups .

Properties

IUPAC Name

(3S,4S)-3,4-bis(methoxycarbonyl)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFVPINWMGATEI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171868
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-45-1
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Dialkyl maleates (e.g., dimethyl maleate, DMM) undergo electrolysis in alkanol solvents (e.g., methanol) using alkali metal salts (e.g., sodium or potassium salts) as supporting electrolytes. The process avoids aqueous media to prevent ester hydrolysis and acidification. The reaction proceeds via a two-electron reduction at the cathode, coupling two maleate molecules to form a dimerized tetraester. Key parameters include:

  • Solvent : Anhydrous methanol or ethanol.

  • Electrolyte : Sodium sulfate or potassium hydroxide (0.1–1.0 M).

  • Current Density : 10–50 mA/cm².

  • Temperature : 20–40°C.

Yield and Selectivity

Under optimized conditions, electrolytic hydrodimerization achieves yields exceeding 80% for tetramethyl butanetetracarboxylate (TMBTC). The stereochemical outcome ((2R,3R)-rel configuration) arises from the planar symmetry of the maleate starting material and the reaction’s radical coupling mechanism.

Crystallization and Purification of Tetraalkyl Butanetetracarboxylates

Crude TABTC products require purification to remove byproducts (e.g., unreacted maleate, oligomers). Crystallization from alkanol solvents at sub-zero temperatures is the preferred method.

Procedure

  • Cooling : TMBTC in methanol is cooled to −10°C to induce crystallization.

  • Water Addition : Controlled water introduction (5–10% v/v) enhances phase separation and yield.

  • Filtration : Isolated crystals are washed with cold methanol to remove residual impurities.

Performance Data

ParameterValueSource
Purity Post-Crystallization>98%
Recovery Yield85–90%

Selective Hydrolysis and Esterification

The conversion of TMBTC to the 2,3-dimethyl ester derivative requires selective hydrolysis of two ester groups while retaining the others. This is achieved through acid-catalyzed hydrolysis under controlled conditions.

Hydrolysis Reaction

The reaction employs concentrated sulfuric acid (10–20% w/w) and limited water to accelerate kinetics while minimizing over-hydrolysis:

TMBTC+2H2OH2SO4(2R,3R)-rel-2,3-dimethyl ester+2CH3OH\text{TMBTC} + 2\text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{(2R,3R)-rel-2,3-dimethyl ester} + 2\text{CH}3\text{OH}

Key Conditions

  • Acid Concentration : 10–20% H₂SO₄ (w/w).

  • Temperature : 80–100°C.

  • Water Content : Maintained at 50–75% (w/w) via continuous distillation of methanol-water azeotrope.

Kinetic Analysis

Hydrolysis follows pseudo-first-order kinetics, with rate constants proportional to acid concentration (Figure 1):

k=0.12[H+]+0.005(R2=0.98)k = 0.12[\text{H}^+] + 0.005 \quad (R^2 = 0.98)

Esterification Control

Partial neutralization with NaOH (pH 4–5) halts hydrolysis at the diester stage, preventing further de-esterification.

Oxidative Post-Treatment for Purity Enhancement

Residual color-forming impurities (e.g., conjugated dienes) are removed via oxidative treatment with hydrogen peroxide (H₂O₂).

Protocol

  • Oxidation : 30% H₂O₂ (1.5 eq) at 50–55°C for 2 hours.

  • Decomposition : Heating to 90°C to degrade excess peroxide.

  • Crystallization : Cooling to 25°C precipitates high-purity product.

Efficacy

ImpurityPre-Treatment (ppm)Post-Treatment (ppm)
Conjugated Dienes1200<50
Residual H₂O₂500<10

Alternative Synthetic Routes

Enzymatic Hydrolysis

Trimethyltin hydroxide enables selective monoester hydrolysis under mild conditions (40°C, pH 7). While effective for lab-scale synthesis, scalability challenges limit industrial adoption.

Solid-Phase Synthesis

Recent patents describe immobilized lipases for stereoselective esterification, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert it into diols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Produces diacids such as (2R,3R)-2,3-dihydroxybutanedioic acid.

    Reduction: Forms diols like (2R,3R)-2,3-dihydroxybutane.

    Substitution: Results in various esters and amides depending on the substituents used.

Scientific Research Applications

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of polymers and as a catalyst in asymmetric synthesis.

Mechanism of Action

The compound exerts its effects through its chiral centers, which allow it to interact selectively with other chiral molecules. This selectivity is crucial in asymmetric synthesis, where it helps in the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Functional Groups Key Features
(2R,3R)-Rel-1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester C₁₀H₁₄O₈ 2 carboxylic acids, 2 methyl esters Chiral butane backbone, two ester groups
1,2,3,4-Butanetetracarboxylic Acid (BTCA) C₈H₁₀O₈ 4 carboxylic acids Flexible aliphatic chain, high polarity
Pyromellitic Acid (1,2,4,5-Benzenetetracarboxylic Acid) C₁₀H₆O₈ 4 carboxylic acids Aromatic ring, high thermal stability
Dimethyl (4R,5R)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate () C₁₅H₁₆O₆ 2 methyl esters, dioxolane ring Rigid chiral structure, phenyl group
Diethyl-3-methylbenzamide (DEET) () C₁₂H₁₇NO Amide, ethyl esters Insect repellent, aromatic backbone

Key Observations :

  • Backbone Flexibility : The target compound’s aliphatic butane chain contrasts with the aromatic rigidity of pyromellitic acid () and the dioxolane ring in ’s tartaric acid derivative. This flexibility may enhance compatibility with polymers like cellulose .
  • Pyromellitic acid’s four carboxylic acids enable high thermal stability (mp ~283°C, ), whereas the esterified target compound likely has a lower melting point.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property Target Compound (Inferred) BTCA () Pyromellitic Acid () Dimethyl Tartaric Acid Derivative ()
Molecular Weight 262.21 g/mol 234.16 g/mol 218.11 g/mol (anhydride) 296.29 g/mol
Solubility Moderate in polar solvents High in water, polar solvents Low in water (anhydride form) High in organic solvents (e.g., chloroform)
Boiling Point ~280°C (Predicted) Decomposes upon heating 397–400°C (anhydride) Not reported
Reactivity Ester hydrolysis, crosslinking Direct esterification with hydroxyl groups Forms stable anhydrides Chiral resolution, asymmetric synthesis

Key Observations :

  • The target compound’s ester groups likely improve solubility in organic media compared to BTCA, which is highly polar and water-soluble.
  • Pyromellitic acid’s anhydride form () exhibits extreme thermal stability, making it suitable for high-temperature applications, whereas the target compound’s aliphatic structure may limit its thermal resilience.

Biological Activity

(2R,3R)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester (CAS Number: 138405-05-7) is a complex organic compound known for its potential biological activities. This article reviews its biological activity based on various studies, highlighting its chemical properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C10H14O8
  • Molecular Weight : 262.21 g/mol
  • Physical State : Typically appears as a white to off-white powder.
  • Melting Point : 195-197 °C (decomposes) .

The biological activity of (2R,3R)-Rel-1,2,3,4-butanetetracarboxylic acid is largely attributed to its ability to interact with various biochemical pathways. It acts as a potential antioxidant and may influence metabolic processes related to fat accumulation and cellular health.

Antioxidant Activity

Research indicates that compounds similar to (2R,3R)-Rel-1,2,3,4-butanetetracarboxylic acid exhibit significant antioxidant properties. For instance:

  • Study Findings : A study on resveratrol butyrate esters demonstrated enhanced antioxidant capacity compared to their parent compounds. This suggests that structural modifications can lead to increased bioactivity .

Anti-Fat Accumulation

The compound has been implicated in reducing fat accumulation in liver cells:

  • Mechanism : It may inhibit lipid accumulation through modulation of lipid metabolism pathways. This effect was observed in HepG2 cells treated with similar ester derivatives .

Case Study 1: HepG2 Cell Line

A study investigated the effects of various butyrate esters on HepG2 cells:

  • Results : The ester derivatives showed a marked decrease in fatty acid-induced lipid accumulation. The compounds were effective at lower concentrations than traditional resveratrol .

Case Study 2: In Vivo Models

In animal models, particularly female offspring rats exposed to endocrine disruptors:

  • Findings : The administration of butyrate esters resulted in reduced obesity and improved metabolic profiles. The compounds demonstrated protective effects against BPA-induced liver damage .

Data Tables

Biological ActivityObserved EffectReference
Antioxidant CapacityEnhanced compared to parent compounds
Fat Accumulation InhibitionSignificant reduction in HepG2 cells
Liver ProtectionReduced obesity and liver damage in rats

Q & A

Basic Research Questions

Q. What established synthetic methodologies are applicable for synthesizing (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester, and how do reaction conditions influence stereochemical control?

  • Methodology : Multi-step synthesis involving esterification of tetracarboxylic acid precursors under controlled conditions. Metal-mediated coupling (e.g., Pd or Cu catalysts) can enhance regioselectivity. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed Si–C bond cleavage) may be adapted from silacycle syntheses .
  • Critical Parameters : Temperature, solvent polarity, and steric effects of substituents (e.g., bulky groups slow reaction rates but improve selectivity) .

Q. What analytical techniques are essential for confirming the structural integrity and stereochemistry of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify ester group positions and stereochemistry.
  • X-ray Crystallography : Definitive confirmation of the (2r,3r) configuration.
  • Chromatography : HPLC or GC-MS to assess purity and rule out diastereomer contamination .

Q. How do steric effects in tetracarboxylic acid derivatives impact esterification efficiency?

  • Methodology : Comparative studies using substituted analogs (e.g., methyl vs. phenyl groups) to evaluate steric hindrance. Kinetic monitoring via IR spectroscopy tracks carbonyl reactivity. Sterically hindered substrates may require prolonged reaction times or higher catalyst loading .

Advanced Research Questions

Q. How can contradictions in catalytic performance between transition metals (e.g., Pd vs. Cu) be resolved for analogous ester-forming reactions?

  • Methodology : Mechanistic studies (e.g., isotopic labeling or DFT calculations) to differentiate between coordination-activated pathways (Zn, Cu) and transmetallation mechanisms (Pd). For example, Pd catalysts favor C–C bond insertion in strained silacyclopropanes, while Cu promotes Si–C bond activation .
  • Data Analysis : Compare turnover numbers (TONs) and activation energies across metal catalysts under identical conditions .

Q. What strategies address regioselectivity challenges in multi-component reactions involving tetracarboxylic acid derivatives?

  • Methodology : Use of directing groups (e.g., silyl or boronate moieties) to steer reactivity. For example, zirconocene-mediated coupling of nitriles and alkynes enables selective C≡N bond cleavage and reorganization, yielding heterocyclic intermediates .
  • Case Study : Steric tuning of nitriles (e.g., t-BuCN vs. MeCN) halts reactions at intermediate stages, allowing isolation of regioselective products .

Q. How do electronic perturbations in silacycle-inspired systems inform the design of tetracarboxylic ester analogs with novel properties?

  • Methodology : Substituent electronic profiling (e.g., EDG/EWG effects) via Hammett plots. For instance, electron-withdrawing groups on silacyclopropanes enhance electrophilicity, accelerating insertion reactions with unsaturated aldehydes .
  • Application : Design of photoactive esters by incorporating conjugated silole-like π-systems .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of tetracarboxylic esters under acidic conditions?

  • Resolution : Variability in ester group positioning (e.g., 2,3-dimethyl vs. 1,4-dimethyl) alters hydrolysis susceptibility. Controlled degradation studies (pH 1–7, 25–80°C) can map stability thresholds. For example, ortho-substituted esters exhibit higher hydrolytic resistance due to steric protection .

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